molecular formula C8H12F3NO3 B2808663 Methyl 2-(oxetan-3-yl)-2-(2,2,2-trifluoroethylamino)acetate CAS No. 2287267-98-3

Methyl 2-(oxetan-3-yl)-2-(2,2,2-trifluoroethylamino)acetate

Cat. No. B2808663
CAS RN: 2287267-98-3
M. Wt: 227.183
InChI Key: BVWYNDMFEHKITQ-UHFFFAOYSA-N
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Description

Methyl 2-(oxetan-3-yl)-2-(2,2,2-trifluoroethylamino)acetate, also known as MATE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MATE is a synthetic compound that was first synthesized in 2006 and has since been studied extensively for its unique properties and potential applications.

Scientific Research Applications

Synthesis and Reactivity

  • The compound has been utilized in the synthesis of oxetane/azetidine containing spirocycles via silver-catalyzed 1,3-dipolar cycloaddition reactions. These reactions afford spirocycles in moderate to high yields, demonstrating the versatility of oxetane derivatives in synthetic organic chemistry (Jones et al., 2016).
  • It has also been involved in reactions leading to regioselective addition at the exocyclic C=C bond of certain acetate derivatives, showcasing its potential in creating structurally complex molecules (Koz’minykh et al., 2006).

Antibacterial Activity

  • A new series of derivatives based on this compound were synthesized and evaluated for their antibacterial activity, highlighting the potential of oxetane derivatives in the development of new antimicrobial agents (Reddy & Prasad, 2021).

Methodological Advancements

  • Research has shown the efficacy of using this compound in the preparation of methyl 2-hydroxy-2,2-(2-thiophen-2-yl)-acetate through Grignard reactions. This underlines its utility in drug intermediate synthesis and offers insights into improving scientific research and experimental skills in organic chemistry (Min, 2015).

Diverse Chemical Syntheses

  • The compound has played a critical role in facilitating the synthesis of structurally diverse 2-methyl-N-[(3-phenylamino)oxetan-3-yl]-2-propanesulfinamide derivatives. This process underscores the value of oxetane derivatives as emerging building blocks for future drug discovery (Ugale & Gholap, 2017).

properties

IUPAC Name

methyl 2-(oxetan-3-yl)-2-(2,2,2-trifluoroethylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO3/c1-14-7(13)6(5-2-15-3-5)12-4-8(9,10)11/h5-6,12H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWYNDMFEHKITQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1COC1)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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